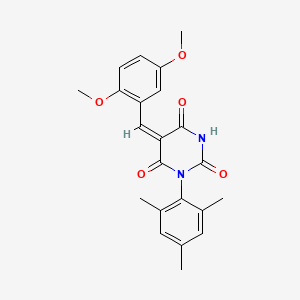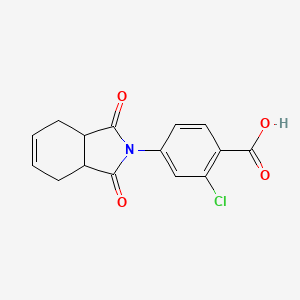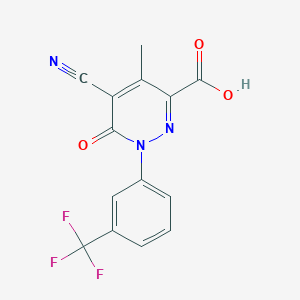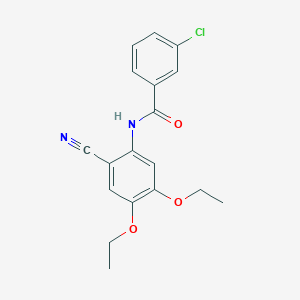
(5E)-5-(2,5-dimethoxybenzylidene)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound belonging to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes a mesityl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 2,4,6(1H,3H,5H)-pyrimidinetrione with aromatic aldehydes. The reaction is carried out in refluxing isobutanol (i-BuOH) for 40 minutes, yielding high product yields of up to 98-99% . The use of environmentally benign solvents and high-yield reactions aligns with green chemistry principles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-(2,5-DIMETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its mesityl group, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H22N2O5/c1-12-8-13(2)19(14(3)9-12)24-21(26)17(20(25)23-22(24)27)11-15-10-16(28-4)6-7-18(15)29-5/h6-11H,1-5H3,(H,23,25,27)/b17-11+ |
InChI Key |
YQCFWMAOHYMBJP-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11080527.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide](/img/structure/B11080534.png)
![3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B11080538.png)


![N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080564.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11080565.png)
![Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone](/img/structure/B11080566.png)
![6-Amino-4-(5-nitrothiophen-2-yl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11080570.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate](/img/structure/B11080575.png)
![11-(2,3-dimethoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080580.png)

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11080600.png)
![2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11080603.png)
